molecular formula C15H17N3O3 B2947507 N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034314-42-4

N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide

Cat. No. B2947507
M. Wt: 287.319
InChI Key: PKPVCLQXERRPHD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrrolidine derivatives have been synthesized using different cyclic or acyclic precursors . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .


Molecular Structure Analysis

The structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .


Chemical Reactions Analysis

The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions . A strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The synthesis of new heterocyclic compounds involves various methodologies, including the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine, leading to the formation of tetrahydroisoquinolinones with pharmacological interest. This process demonstrates the compound's role in creating pharmacophoric substituents through complex synthetic pathways (Kandinska, Kozekov, & Palamareva, 2006).

Biological Activity

Research into the biological activity of similar compounds, such as the discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, highlights the potential of these molecules in treating cognitive deficits in schizophrenia. These compounds are identified for their potent and selective agonist activities at specific neuronal receptors, demonstrating significant in vivo efficacy in models assessing cognitive performance (Wishka et al., 2006).

Antimicrobial and Antiprotozoal Activities

The antimicrobial activities of azole derivatives starting from furan-2-carbohydrazide and their conversion into various biologically active secondary amines, including morpholine, underline the compound's utility in developing new therapeutic agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). Additionally, novel dicationic imidazo[1,2-a]pyridines, with structural similarities, exhibit strong DNA affinities and significant in vitro and in vivo antiprotozoal activities, showcasing the therapeutic potential of such compounds (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Fluorescence and Photophysical Properties

Studies on the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds reveal their high emissive fluorophores in solution and solid state, indicating the compound's relevance in developing fluorescent materials with potential applications in sensing and imaging technologies (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising direction .

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(18-2-5-20-6-3-18)17-9-12-7-14(10-16-8-12)13-1-4-21-11-13/h1,4,7-8,10-11H,2-3,5-6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPVCLQXERRPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-3-yl)pyridin-3-yl)methyl)morpholine-4-carboxamide

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